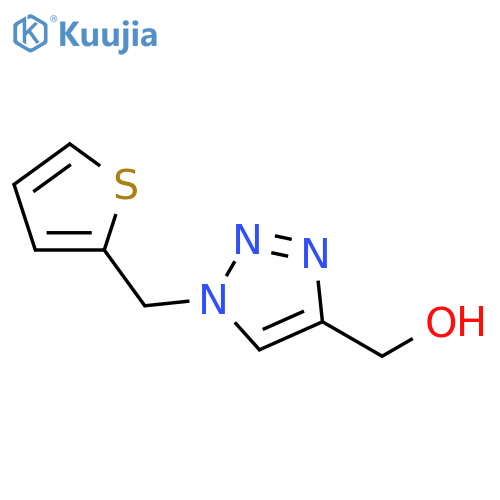Cas no 1247790-08-4 ((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanol, 1-(2-thienylmethyl)-
- (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methano
- (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol
-
- インチ: 1S/C8H9N3OS/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h1-4,12H,5-6H2
- InChIKey: DCUBUCZNRAWQQE-UHFFFAOYSA-N
- ほほえんだ: N1(CC2SC=CC=2)C=C(CO)N=N1
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T141181-1g |
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methano |
1247790-08-4 | 1g |
$ 815.00 | 2022-06-03 | ||
| Life Chemicals | F1907-3310-5g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
| Life Chemicals | F1907-3310-0.5g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
| TRC | T141181-100mg |
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methano |
1247790-08-4 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Life Chemicals | F1907-3310-2.5g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
| TRC | T141181-500mg |
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methano |
1247790-08-4 | 500mg |
$ 525.00 | 2022-06-03 | ||
| Life Chemicals | F1907-3310-0.25g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
| Life Chemicals | F1907-3310-10g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
| Life Chemicals | F1907-3310-1g |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol |
1247790-08-4 | 95%+ | 1g |
$611.0 | 2023-09-07 |
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Shachi Mittal Analyst, 2019,144, 2635-2642
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanolに関する追加情報
Comprehensive Overview of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1247790-08-4)
The compound (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1247790-08-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining a thiophene ring and a 1,2,3-triazole moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel small-molecule therapeutics targeting diseases like cancer, inflammation, and infectious diseases.
One of the key features of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol is its ability to participate in click chemistry reactions, a topic highly searched in academic and industrial circles. The 1,2,3-triazole core is known for its stability and bioisosteric properties, often used to mimic amide bonds in drug design. This aligns with current trends in fragment-based drug discovery (FBDD) and combinatorial chemistry, where researchers seek efficient methods to build molecular diversity.
In material science, this compound’s thiophene component is noteworthy due to its electron-rich nature, making it valuable for developing organic semiconductors and conductive polymers. With the growing interest in flexible electronics and organic photovoltaics, CAS No. 1247790-08-4 is being explored as a building block for advanced materials. Searches for “thiophene derivatives in electronics” have surged, reflecting industry demand for sustainable alternatives to traditional silicon-based components.
Synthetic accessibility is another advantage of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol. The compound can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction frequently queried in organic synthesis forums. This method’s high yield and mild conditions resonate with green chemistry principles, a hot topic in sustainable synthesis. Laboratories prioritizing atom economy and reduced waste often highlight such methodologies.
From a pharmacological perspective, the hydroxymethyl group in this compound offers a handle for further derivatization, enabling the creation of prodrugs or conjugates. This is particularly relevant in targeted drug delivery systems, a field experiencing exponential growth due to advancements in nanomedicine. Queries like “triazole-based drug carriers” underscore the intersection of this chemistry with cutting-edge therapeutic strategies.
Analytical characterization of CAS No. 1247790-08-4 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are frequently searched by quality control professionals, reflecting the compound’s industrial relevance. Additionally, computational studies (molecular docking or DFT calculations) are increasingly applied to predict its interactions, aligning with the AI-driven drug design trend.
In summary, (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol represents a multifaceted tool for researchers. Its applications span from medicinal chemistry to advanced materials, addressing contemporary challenges in science. As interest in heterocyclic compounds and click chemistry continues to rise, this compound’s role in innovation remains pivotal.
1247790-08-4 ((1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol) 関連製品
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 1780424-19-2(6-methylindolin-7-amine)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)
- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)



